Cas no 1296235-77-2 (3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid)

3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid is a fluorinated benzoic acid derivative featuring a benzyloxy and methoxy substituent, offering versatile reactivity for synthetic applications. Its structural motifs make it a valuable intermediate in pharmaceutical and agrochemical research, particularly for designing bioactive molecules. The fluorine atom enhances metabolic stability and binding affinity, while the benzyloxy and methoxy groups provide sites for further functionalization. This compound is characterized by high purity and consistent performance, ensuring reliability in complex synthetic pathways. Its well-defined structure and stability under various reaction conditions make it suitable for use in medicinal chemistry, where precise modifications are critical.
3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid structure
1296235-77-2 structure
Product Name:3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid
CAS No:1296235-77-2
MF:C15H13FO4
MW:276.259728193283
CID:5527138
Update Time:2025-06-09

3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid
    • Inchi: 1S/C15H13FO4/c1-19-14-12(16)7-11(15(17)18)8-13(14)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
    • InChI Key: JIROKJOISFYJFF-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC(OCC2=CC=CC=C2)=C(OC)C(F)=C1

3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1847304-1g
3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid
1296235-77-2 98%
1g
¥3148.00 2024-08-09

Additional information on 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid

3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid (CAS No. 1296235-77-2): A Comprehensive Overview

3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid (CAS No. 1296235-77-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyloxy group, a fluoro substituent, and a methoxy group attached to a benzoic acid core. These functional groups contribute to its diverse chemical properties and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.

The molecular formula of 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid is C14H11FNO4, with a molecular weight of approximately 280.24 g/mol. The compound's structure can be visualized as follows: the benzyloxy group at the 3-position, the fluoro substituent at the 5-position, and the methoxy group at the 4-position, all attached to a benzene ring with a carboxylic acid group at the 1-position. This arrangement of functional groups imparts specific chemical and physical properties to the molecule, such as solubility, stability, and reactivity.

In recent years, 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role in the treatment of inflammatory diseases. Research has shown that this compound exhibits significant anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings have opened up new avenues for the development of novel anti-inflammatory drugs that could offer improved efficacy and reduced side effects compared to existing treatments.

Beyond its anti-inflammatory properties, 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid has also been explored for its potential anticancer activities. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as p53, Bcl-2, and caspase cascades. These findings suggest that 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid could be a promising lead compound for the development of new anticancer agents.

The synthesis of 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid has been optimized using various synthetic routes. One common approach involves the esterification of 3-benzyloxy-5-fluoro-4-methoxybenzaldehyde followed by hydrolysis to yield the desired carboxylic acid. This method provides high yields and purity, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.

In terms of pharmacokinetics, 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid exhibits favorable properties that enhance its bioavailability and therapeutic efficacy. Studies have shown that it has good oral absorption and stability in biological systems. Furthermore, its lipophilicity allows it to cross cell membranes efficiently, which is crucial for its biological activity. However, further research is needed to fully understand its metabolism and excretion pathways in vivo.

The safety profile of 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid has also been evaluated in preclinical studies. Toxicity assessments have indicated that this compound is well-tolerated at therapeutic doses with minimal adverse effects. However, as with any new drug candidate, comprehensive safety evaluations are essential before advancing to clinical trials.

In conclusion, 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid (CAS No. 1296235-77-2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a significant role in advancing medical treatments for various diseases.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.